N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14785495
Molecular Formula: C20H22ClFN4O2
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClFN4O2 |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H22ClFN4O2/c21-18-4-2-1-3-15(18)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h1-8H,9-14H2,(H,23,27)(H,24,28) |
| Standard InChI Key | JWOBAHLHODDFKV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=CC=C3Cl |
Introduction
N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a 4-fluorophenyl group, and a 2-chlorobenzyl amino group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Preparation
The synthesis of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, each requiring careful control of reaction conditions to ensure high yields and purity of the final product. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential applications in various fields, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide | Piperazine core, 4-fluorophenyl, 2-chlorobenzyl amino group | Potential medicinal applications, including interaction studies with biological targets |
| 2-Amino-N-(3-chloro-4-fluorophenyl)benzamide | Amino group, chlorinated phenyl | Antitumor activity |
| N-(3-Chloro-4-fluorophenyl)-N'-(piperidin-1-yl)urea | Piperidine ring, urea linkage | Antiviral properties |
Interaction Studies and Mechanism of Action
Interaction studies are crucial for understanding how N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide interacts with biological targets. These studies typically involve assessing the compound's ability to bind to specific receptors or enzymes, which can elucidate its mechanism of action and inform further development.
Comparison with Similar Compounds
The uniqueness of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide lies in its specific combination of a piperazine core with both chlorinated and fluorinated aromatic substituents. This combination may impart distinct pharmacological properties not found in similar compounds, making it a candidate for further investigation in drug development.
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